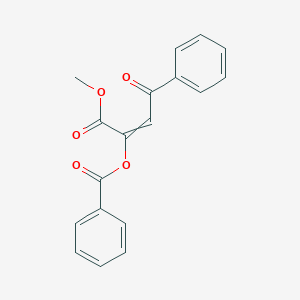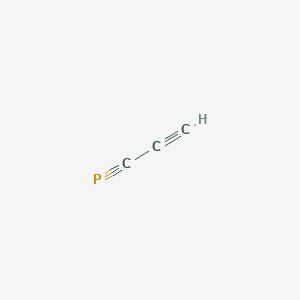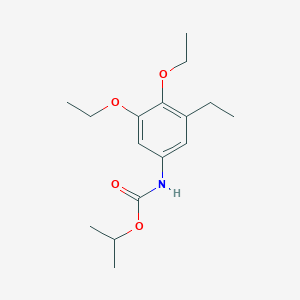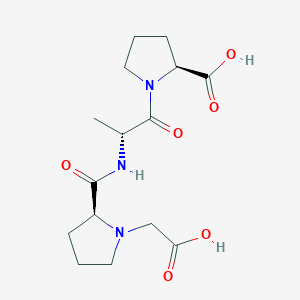
Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester is an organophosphorus compound It is characterized by the presence of a phosphonofluoridic acid group, diethyl ester, and a 2-(phenylmethoxy)ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester typically involves the reaction of diethyl phosphite with 2-(phenylmethoxy)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate esters.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism of action of phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The ester groups can be hydrolyzed to release active metabolites that exert their effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonofluoridic acid, diethyl ester: Lacks the 2-(phenylmethoxy)ethyl group, making it less versatile in certain applications.
Phosphonofluoridic acid, dimethyl-, 2-(phenylmethoxy)ethyl ester: Similar structure but with dimethyl ester groups instead of diethyl, which may affect its reactivity and solubility.
Phosphonofluoridic acid, diethyl-, 2-(methoxy)ethyl ester: Similar structure but with a methoxy group instead of phenylmethoxy, which may influence its chemical properties and applications.
Uniqueness
Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester is unique due to the presence of both diethyl and 2-(phenylmethoxy)ethyl ester groups. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis, biochemical research, and industrial processes.
Eigenschaften
CAS-Nummer |
85473-40-1 |
|---|---|
Molekularformel |
C13H21FNO3P |
Molekulargewicht |
289.28 g/mol |
IUPAC-Name |
N-ethyl-N-[fluoro(2-phenylmethoxyethoxy)phosphoryl]ethanamine |
InChI |
InChI=1S/C13H21FNO3P/c1-3-15(4-2)19(14,16)18-11-10-17-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
InChI-Schlüssel |
IDIVHWNOOBBXOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(=O)(OCCOCC1=CC=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)


![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/structure/B14420132.png)

![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)

![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)


![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)
